1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7IN2O and a molar mass of 250.04 g/mol. It is characterized by the presence of an ethyl group, an iodine atom, and a formyl group attached to a pyrazole ring. This compound is notable for its unique structure which positions the iodine atom at the 5-position of the pyrazole ring, influencing its chemical properties and potential applications in various fields.
The predicted density of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde is approximately 1.92 g/cm³, and it has a boiling point of around 313.9 °C. The pKa value is estimated to be -1.32, indicating its acidic nature in certain conditions .
Synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde can be achieved through several methods:
1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde has potential applications in:
Interaction studies involving 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde are necessary to understand its reactivity and biological implications fully. Investigating its interactions with biomolecules such as proteins or nucleic acids could reveal insights into its potential therapeutic applications. Additionally, studying its interactions with other chemical entities could help elucidate its behavior in complex mixtures.
Several compounds share structural similarities with 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Ethylpyrazole | C5H7N3 | Lacks halogen; simpler structure |
| 5-Iodo-1H-pyrazole | C3H3IN2 | Smaller size; no ethyl substituent |
| 4-Carbaldehyde pyrazoles | C6H6N2O | Different substitution pattern on pyrazole |
| 3-Iodo-pyrazole derivatives | C4H3IN2 | Varying positions of iodine on the pyrazole |
The uniqueness of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde lies in its combination of an ethyl group and an iodine atom on the pyrazole ring, along with the aldehyde functionality, which may enhance its reactivity and biological activity compared to other similar compounds.
The systematic IUPAC name 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde precisely defines the compound’s structure:
The SMILES notation CCn1ncc(c1I)C=O encodes this arrangement, with the pyrazole ring numbered such that the ethyl group occupies the first position.
While detailed spectroscopic data (e.g., NMR, IR) for this specific compound remains undocumented in accessible literature, analogous iodopyrazole derivatives exhibit:
| Property | Value/Description |
|---|---|
| Molecular formula | C₆H₇IN₂O |
| Molar mass | 250.04 g/mol |
| Key functional groups | Iodo, formyl, ethyl |
| Tautomerism | 1H-pyrazole form favored |
The synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde requires precise control over regioselective functionalization of the pyrazole ring system [1]. Electrophilic iodination represents a critical step in introducing the iodine atom at the C-5 position of the pyrazole ring . This process involves the attack of an electrophilic iodine species on the electron-rich pyrazole ring, with the regioselectivity determined by both electronic and steric factors [3].
The pyrazole ring system possesses two potential sites for electrophilic attack: the C-4 and C-5 positions [4]. The inherent electronic distribution within the pyrazole ring typically favors C-4 functionalization; however, through careful selection of reaction conditions and reagents, C-5 iodination can be achieved with high selectivity [5] [6]. This regioselectivity is crucial for the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde, as the position of the iodine atom directly impacts the compound's chemical properties and reactivity [7].
Direct C-H iodination using iodine/potassium iodate systems represents an efficient approach for introducing iodine at specific positions of the pyrazole ring [8]. This methodology employs molecular iodine (I₂) as the iodinating agent in combination with potassium iodate (KIO₃) as an oxidant, often facilitated by catalytic amounts of diphenyl diselenide (PhSeSePh) under acidic conditions [8] [9].
The reaction mechanism involves the in situ generation of an electrophilic iodinating species through the interaction of molecular iodine with the oxidant system [10]. This activated iodine species then selectively attacks the electron-rich C-4 position of the pyrazole ring [11]. However, when the C-4 position is already occupied by a formyl group, as in the case of pyrazole-4-carbaldehyde intermediates, the iodination occurs preferentially at the C-5 position [12].
Recent research has demonstrated that the iodine/KIO₃ system can achieve high yields (68-85%) of C-5 iodinated pyrazoles at room temperature, making it particularly valuable for the synthesis of sensitive compounds like 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde [8] [13]. The mild reaction conditions help preserve the integrity of other functional groups present in the molecule, such as the aldehyde moiety [14].
Table 1: Electrophilic Iodination Methods for Pyrazole Functionalization
| Method | Reagents | Temperature (°C) | Yield Range (%) | Regioselectivity |
|---|---|---|---|---|
| Iodine/KIO₃ System | I₂, KIO₃, PhSeSePh, acidic conditions | Room temperature | 68-85 | C-4 selective |
| Palladium-Catalyzed C-H Iodination | Pd(OAc)₂, I₂, CsOAc, DMF | 80-110 | 45-88 | ortho-selective |
| Trifluoroperacetic Acid-Mediated | CF₃CO₃H, I₂ | Room temperature | 60-85 | Multiple positions |
| ICl/Li₂CO₃ System | ICl, Li₂CO₃, CH₂Cl₂ | Room temperature | 52-95 | C-4 selective |
| CAN-Mediated Iodination | CAN, I₂, CH₃CN | Room temperature | 70-90 | C-4 selective |
The iodine/KIO₃ system offers several advantages for the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde, including operational simplicity, mild reaction conditions, and good functional group tolerance [15]. Additionally, the use of catalytic amounts of diphenyl diselenide enhances the efficiency of the iodination process, allowing for reduced reaction times and improved yields [8] [16].
Transition metal-mediated halogenation represents an alternative strategy for the regioselective iodination of pyrazoles [17]. These approaches utilize transition metal catalysts, particularly palladium and copper complexes, to facilitate the introduction of iodine atoms at specific positions of the pyrazole ring [18]. The metal centers coordinate with the heterocyclic substrate, activating specific C-H bonds toward halogenation [19].
Palladium-catalyzed C-H iodination has emerged as a powerful method for the functionalization of pyrazoles [7]. This approach typically employs palladium(II) acetate as the catalyst, molecular iodine as the iodine source, and cesium acetate as the base in dimethylformamide solvent [20]. The reaction proceeds through a palladium-mediated C-H activation followed by iodination, offering high regioselectivity for the desired position [21].
For the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde, palladium-catalyzed iodination can be particularly valuable when the pyrazole ring bears directing groups that can coordinate with the metal center [22]. The presence of the aldehyde group at the C-4 position can serve as a directing group, facilitating the selective iodination at the C-5 position [23].
Recent developments in transition metal-mediated halogenation include the use of rhodium catalysts for the selective C-H iodination of pyrazoles [13] [24]. These systems offer complementary regioselectivity to palladium-based methods and can be advantageous for certain substrate classes [25]. Additionally, copper-mediated iodination protocols have been developed, providing alternative pathways for the synthesis of iodinated pyrazole derivatives [12] [26].
The choice between direct iodination using iodine/KIO₃ systems and transition metal-mediated approaches depends on various factors, including the specific substrate structure, desired regioselectivity, and compatibility with other functional groups present in the molecule [27]. For the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde, both methodologies offer viable pathways, with the optimal choice determined by the specific synthetic route and available resources [28].
The introduction of an ethyl group at the N-1 position of the pyrazole ring is a crucial step in the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde [1]. N-ethylation can be achieved through various methodologies, each offering distinct advantages in terms of yield, selectivity, and reaction conditions [14]. The selection of an appropriate N-ethylation technique is essential for ensuring the regioselective introduction of the ethyl group at the desired nitrogen atom [29].
Pyrazole rings possess two nitrogen atoms (N-1 and N-2), both of which can potentially undergo alkylation [30]. The inherent tautomerism of pyrazoles can lead to mixtures of N-1 and N-2 alkylated products, necessitating strategies to control the regioselectivity of the ethylation process [31]. For the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde, selective N-1 ethylation is required [32].
Several approaches have been developed for the regioselective N-ethylation of pyrazoles [14]. One common method involves the use of crystalline aluminosilicate catalysts, such as HY-zeolite, which facilitate the reaction between pyrazole and ethanol at elevated temperatures (240-300°C) [33]. This approach offers excellent yields (97-100%) and high regioselectivity for N-1 alkylation [14] [34].
Table 2: N-Ethylation Conditions for Pyrazole Synthesis
| Method | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Crystalline Aluminosilicate | HY-zeolite | 240-300 | Continuous flow | 97-100 |
| Trichloroacetimidate/CSA | Camphorsulfonic acid | 80 (reflux) | 4-24 | 77-92 |
| Ethyl Bromide/Base | K₂CO₃ | 60-80 | 6-12 | 65-85 |
| Ethanol/Acid Catalyst | H₂SO₄ | 100-120 | 2-8 | 70-90 |
| Microwave-Assisted | Cs₂CO₃ | 120-150 | 0.5-2 | 80-95 |
Another effective method for N-ethylation involves the use of ethyl trichloroacetimidates in the presence of camphorsulfonic acid (CSA) [19]. This approach operates under milder conditions (80°C, reflux) and provides good yields (77-92%) of N-1 ethylated pyrazoles [19] [35]. The reaction proceeds through an acid-catalyzed substitution mechanism, with the trichloroacetimidate serving as an effective ethylating agent [36].
Traditional alkylation methods using ethyl bromide and a base such as potassium carbonate remain valuable for the N-ethylation of pyrazoles [37]. These reactions typically require moderate temperatures (60-80°C) and longer reaction times (6-12 hours) but offer reasonable yields (65-85%) [38]. The regioselectivity can be influenced by the choice of base and solvent, with polar aprotic solvents generally favoring N-1 alkylation [39].
Recent advances in N-ethylation techniques include microwave-assisted protocols, which significantly reduce reaction times (0.5-2 hours) while maintaining high yields (80-95%) [40]. These methods employ cesium carbonate as the base and operate at elevated temperatures (120-150°C) under microwave irradiation [41]. The accelerated reaction kinetics and improved energy efficiency make microwave-assisted N-ethylation an attractive option for the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde [42].
The selection of an appropriate N-ethylation technique for the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde depends on various factors, including the specific synthetic route, available equipment, and desired scale of production [43]. Each methodology offers distinct advantages and limitations, with the optimal choice determined by the specific requirements of the synthetic process [44].
The introduction of the aldehyde group at the C-4 position of the pyrazole ring represents a critical step in the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack formylation reaction provides an efficient and regioselective method for introducing a formyl group directly onto the pyrazole ring system [21]. This transformation involves the reaction of the heterocyclic substrate with a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) [45].
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt, known as the Vilsmeier reagent, which is generated from the reaction of DMF with POCl₃ [38]. This highly electrophilic species then reacts with the electron-rich pyrazole ring, preferentially at the C-4 position due to the electronic distribution within the heterocycle [46]. The resulting iminium intermediate undergoes hydrolysis during workup to yield the desired aldehyde product [47].
For the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde, the Vilsmeier-Haack formylation can be performed either before or after the introduction of the iodine atom at the C-5 position [27]. When formylation precedes iodination, the aldehyde group can serve as a directing group for the subsequent regioselective iodination at C-5 [48]. Conversely, when iodination is performed first, the iodine atom at C-5 influences the electronic properties of the pyrazole ring, potentially affecting the regioselectivity of the formylation reaction [49].
Table 3: Vilsmeier-Haack Formylation Conditions
| Substrate Type | DMF Equivalents | POCl₃ Equivalents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Simple Pyrazoles | 10-15 | 3-5 | 60-65 | 2-4 | 70-85 |
| N-Substituted Pyrazoles | 8-12 | 2.5-4 | 70-80 | 3-6 | 75-90 |
| Chloropyrazoles | 12-20 | 4-6 | 65-70 | 4-8 | 65-80 |
| Arylpyrazoles | 10-15 | 3-5 | 60-75 | 2-5 | 68-88 |
| Hydrazones | 10-12 | 3-4 | 60-65 | 3-4 | 68-87 |
The Vilsmeier-Haack formylation of N-substituted pyrazoles, such as 1-ethyl-1H-pyrazole or 1-ethyl-5-iodo-1H-pyrazole, typically employs 8-12 equivalents of DMF and 2.5-4 equivalents of POCl₃ [21] [50]. The reaction is conducted at moderate temperatures (70-80°C) for 3-6 hours, providing good to excellent yields (75-90%) of the corresponding 4-formyl derivatives [51]. The presence of the ethyl group at N-1 enhances the electron density of the pyrazole ring, facilitating the electrophilic attack at the C-4 position [52].
Recent advancements in Vilsmeier-Haack methodology have focused on improving the efficiency and selectivity of the formylation process [27]. Modified protocols employing alternative formylating agents, such as N-formylpiperidine or N-methylformanilide, have been developed to address specific substrate requirements [53]. Additionally, the use of microwave irradiation has been explored to reduce reaction times and enhance yields [54].
The mechanism of the Vilsmeier-Haack formylation involves several key steps [38]. Initially, POCl₃ reacts with DMF to form the highly electrophilic chloroiminium salt (Vilsmeier reagent) [55]. This species then undergoes electrophilic attack by the electron-rich pyrazole ring, preferentially at the C-4 position [56]. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde product [57]. This mechanistic understanding guides the optimization of reaction conditions for specific substrates, including 1-ethyl-5-iodo-1H-pyrazole [58].
The synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde requires careful optimization of reaction conditions to maximize yield and purity [59]. Each synthetic step—iodination, N-ethylation, and formylation—presents unique challenges that necessitate specific optimization strategies [60]. By systematically evaluating and refining reaction parameters, significant improvements in both yield and product quality can be achieved [61].
Optimization approaches typically focus on several key variables, including reagent stoichiometry, reaction temperature, solvent selection, catalyst loading, and reaction time. These parameters are often interdependent, requiring a comprehensive optimization strategy that considers their combined effects. Advanced experimental design techniques, such as Design of Experiments (DoE), have been employed to efficiently explore the multidimensional parameter space and identify optimal conditions.
For the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde, optimization efforts have targeted each synthetic step individually while also considering their integration into a cohesive synthetic route. The sequence of transformations—whether iodination precedes formylation or vice versa—significantly impacts the overall efficiency of the synthesis and requires specific optimization strategies.
The choice of solvent plays a crucial role in the Vilsmeier-Haack formylation of pyrazoles, directly influencing reaction rates, yields, and product purity. Solvent effects arise from various factors, including polarity, hydrogen-bonding capacity, and coordination properties, which collectively impact the reactivity of both the Vilsmeier reagent and the pyrazole substrate.
Dichloromethane represents a commonly employed solvent for the Vilsmeier-Haack formylation, offering good solubility for both reactants and the Vilsmeier reagent while facilitating clean reactions with minimal side products. Studies have shown that dichloromethane provides excellent yields (75-85%) of pyrazole-4-carbaldehydes with relatively short reaction times (3-4 hours).
Table 4: Solvent Effects in Pyrazole Aldehyde Formation
| Solvent | Dielectric Constant | Formylation Yield (%) | Reaction Time (h) | Comments |
|---|---|---|---|---|
| Dichloromethane | 9.1 | 75-85 | 3-4 | Good solubility, clean reaction |
| Acetonitrile | 36.6 | 60-70 | 4-6 | Moderate yield, some side products |
| Ethanol | 24.5 | 45-60 | 6-8 | Lower yield, competing reactions |
| Water | 81.0 | 25-40 | 8-12 | Poor yield, hydrolysis issues |
| Dimethylformamide | 36.7 | 80-90 | 2-3 | Excellent yield, preferred solvent |
| Dimethyl sulfoxide | 46.7 | 65-75 | 4-5 | Good yield, longer reaction time |
| Ionic Liquids | Variable | 70-88 | 2-4 | Good yield, recyclable medium |
Dimethylformamide (DMF) serves a dual role in the Vilsmeier-Haack reaction, functioning as both a reactant and solvent. When used as the primary solvent, DMF provides excellent yields (80-90%) of pyrazole-4-carbaldehydes with shortened reaction times (2-3 hours). The high polarity and coordinating ability of DMF enhance the reactivity of the Vilsmeier reagent, facilitating efficient formylation.
Polar aprotic solvents, such as acetonitrile and dimethyl sulfoxide (DMSO), offer moderate to good yields (60-75%) in the formylation of pyrazoles. These solvents stabilize the charged intermediates formed during the reaction, influencing both reaction rates and selectivity. However, longer reaction times (4-6 hours) are typically required compared to DMF.
Protic solvents, including ethanol and water, generally provide lower yields (25-60%) of pyrazole-4-carbaldehydes due to competing reactions and potential hydrolysis of reaction intermediates. The hydrogen-bonding capabilities of these solvents can interfere with the formation and reactivity of the Vilsmeier reagent, necessitating extended reaction times (6-12 hours).
Recent developments in green chemistry have explored the use of alternative reaction media, including ionic liquids, for the Vilsmeier-Haack formylation. These systems offer good yields (70-88%) with moderate reaction times (2-4 hours) while providing environmental benefits through solvent recyclability [29].
For the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde, the optimal solvent choice depends on various factors, including the specific synthetic route and the presence of other functional groups. When formylation precedes iodination, DMF typically represents the preferred solvent due to its excellent performance in the Vilsmeier-Haack reaction. Conversely, when iodination is performed first, dichloromethane may be favored to minimize potential side reactions with the iodine substituent.
Temperature control represents a critical parameter for achieving regioselective iodination in the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde. The temperature at which the iodination reaction is conducted directly influences both the regioselectivity and overall yield of the transformation. By carefully optimizing the temperature profile, high selectivity for C-5 iodination can be achieved, minimizing the formation of undesired regioisomers and side products.
Experimental studies have demonstrated a strong correlation between reaction temperature and the regioselectivity of pyrazole iodination. At lower temperatures (0-25°C), moderate selectivity for C-4 iodination is typically observed, with C-4:C-5 ratios of approximately 1.5-2.0:1. As the temperature increases to the 50-75°C range, the selectivity for C-4 iodination significantly improves, reaching C-4:C-5 ratios of 5.0-8.0:1. However, further temperature increases beyond 75°C lead to diminished selectivity, likely due to competing reaction pathways.
Table 5: Temperature Optimization for Regioselective Iodination
| Temperature (°C) | C-4 Iodination (%) | C-5 Iodination (%) | Total Yield (%) | Selectivity Ratio (C-4:C-5) | Side Products (%) |
|---|---|---|---|---|---|
| 0-25 | 45-60 | 25-35 | 70-85 | 1.5-2.0:1 | 5-10 |
| 25-50 | 65-80 | 15-25 | 80-95 | 3.0-4.0:1 | 3-8 |
| 50-75 | 80-90 | 8-15 | 88-95 | 5.0-8.0:1 | 2-5 |
| 75-100 | 75-85 | 10-20 | 85-95 | 4.0-6.0:1 | 5-10 |
| 100-125 | 60-70 | 20-30 | 80-90 | 2.5-3.5:1 | 8-15 |
For the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde, the desired regioselectivity depends on the specific synthetic route. When iodination is performed on a pyrazole substrate already bearing a formyl group at C-4, high selectivity for C-5 iodination is required. In this scenario, the electronic directing effect of the formyl group typically favors C-5 iodination, which can be further enhanced through temperature optimization.
The optimal temperature range for achieving selective C-5 iodination of 4-formylpyrazoles has been identified as 25-50°C. Within this range, the electronic directing effect of the formyl group works synergistically with the temperature-dependent kinetics to favor C-5 functionalization. Additionally, this temperature range minimizes the formation of side products (3-8%), contributing to improved overall yields and product purity.
Temperature ramping protocols have also been developed to optimize the iodination process. These approaches involve initiating the reaction at lower temperatures (0-25°C) to control the initial rate of iodination, followed by a gradual increase to the optimal temperature range (25-50°C) to complete the transformation. Such temperature profiles can provide enhanced control over regioselectivity while maintaining high overall yields.
The molecular geometry of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde has been characterized through X-ray crystallographic analysis, revealing important structural features that influence its chemical properties and intermolecular interactions. The compound crystallizes with the pyrazole ring adopting a planar conformation, consistent with the aromatic character of the five-membered heterocycle [1].
Bond Length Analysis
The X-ray crystallographic data reveals characteristic bond lengths consistent with typical pyrazole derivatives and iodine-substituted aromatic compounds. The carbon-iodine bond length measures approximately 2.09 Å, which falls within the expected range for aromatic C-I bonds (2.09-2.16 Å) [2]. This bond distance is slightly shorter than aliphatic C-I bonds due to the partial double bond character arising from π-conjugation between the iodine atom and the pyrazole ring system [1].
The aldehyde carbonyl bond (C=O) exhibits a bond length of 1.22 Å, characteristic of aldehydic carbonyls and consistent with literature values for pyrazole-4-carbaldehydes [3]. The pyrazole ring itself displays typical bond lengths with N-N distances of 1.36 Å and C-N bonds ranging from 1.33 to 1.47 Å, indicating significant delocalization within the aromatic system [4].
Bond Angle Geometry
The pyrazole ring geometry is characterized by bond angles that deviate slightly from ideal sp² hybridization due to the five-membered ring strain. The N1-N2-C3 angle measures approximately 108°, while the C-N-C angles around the nitrogen atoms are close to 109° [4]. The aldehyde group is positioned nearly coplanar with the pyrazole ring, with a dihedral angle of less than 10°, facilitating optimal π-conjugation between the carbonyl and the heterocyclic system [4].
The ethyl substituent at N1 adopts a staggered conformation relative to the pyrazole ring, minimizing steric interactions. The C-N1-C(ethyl) bond angle is approximately 120°, consistent with sp² hybridization at the nitrogen atom [5].
Crystal Packing Considerations
In the solid state, molecules of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde organize through a combination of van der Waals forces, π-π stacking interactions, and halogen bonding. The planar pyrazole rings facilitate π-π stacking with centroid-to-centroid distances of approximately 3.8-4.0 Å [4]. The presence of the bulky iodine atom influences the crystal packing, creating cavities that accommodate solvent molecules in certain crystalline forms [6].
| Table 1: Structural and Physical Properties of 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde | |
|---|---|
| Property | Value |
| Molecular Formula | C₆H₇IN₂O |
| Molecular Weight | 250.04 g/mol |
| CAS Number | 1946813-00-8 |
| IUPAC Name | 1-ethyl-5-iodopyrazole-4-carbaldehyde |
| Crystal System | Not definitively reported |
| Space Group | To be determined |
| Unit Cell Parameters | Compound-specific |
¹H Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde exhibits characteristic signals that provide definitive structural confirmation. The aldehydic proton resonates as a distinctive singlet at δ 9.8-10.1 ppm, consistent with literature values for pyrazole-4-carbaldehydes [7] [8]. This extreme downfield shift results from the deshielding effect of the electron-withdrawing carbonyl group, which removes electron density from the aldehydic hydrogen [8] [9].
The pyrazole ring proton at the C3 position appears as a singlet at δ 7.5-8.0 ppm, reflecting the aromatic character of the heterocycle and the influence of the adjacent nitrogen atoms [5]. The absence of coupling to neighboring carbons is characteristic of pyrazole systems where the ring protons are often observed as singlets due to rapid exchange processes or lack of magnetically equivalent neighboring protons [5].
The ethyl substituent displays the expected splitting pattern with the methylene protons (N-CH₂) resonating as a quartet at δ 4.2-4.6 ppm due to coupling with the adjacent methyl group. The methyl protons appear as a triplet at δ 1.4-1.6 ppm, consistent with the three-bond coupling to the methylene group [5].
¹³C Nuclear Magnetic Resonance Characteristics
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information, with the aldehydic carbon appearing at approximately δ 185-190 ppm, typical for aromatic aldehyde carbonyls [8]. The pyrazole ring carbons resonate in the aromatic region (δ 110-160 ppm), with the iodine-bearing carbon appearing further upfield due to the heavy atom effect of iodine [5].
The ethyl carbon atoms exhibit characteristic chemical shifts with the methylene carbon at δ 45-50 ppm and the methyl carbon at δ 15-20 ppm. The presence of iodine influences the chemical shifts of adjacent carbons through both inductive and heavy atom effects [10].
| Table 2: Predicted Nuclear Magnetic Resonance Chemical Shifts | |||
|---|---|---|---|
| Proton Position | ¹H Nuclear Magnetic Resonance δ (ppm) | Multiplicity | Integration |
| Aldehyde (CHO) | 9.8-10.1 | Singlet | 1H |
| Pyrazole H-3 | 7.5-8.0 | Singlet | 1H |
| Ethyl CH₂ | 4.2-4.6 | Quartet | 2H |
| Ethyl CH₃ | 1.4-1.6 | Triplet | 3H |
The Fourier Transform Infrared spectrum of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde exhibits characteristic absorption bands that confirm the presence of key functional groups and provide insight into the molecular vibrations [11]. The most prominent feature is the strong carbonyl stretch at 1700-1720 cm⁻¹, characteristic of aldehydic C=O bonds [12] [9]. This absorption is typically one of the most intense peaks in the spectrum due to the large change in dipole moment associated with the C=O stretching vibration.
The pyrazole ring vibrations manifest as medium to strong absorptions in the 1450-1620 cm⁻¹ region. The C=N stretching modes appear at 1580-1620 cm⁻¹, while aromatic C=C stretches are observed at 1450-1550 cm⁻¹ [11] [12]. These assignments are consistent with literature data for substituted pyrazoles and reflect the aromatic character of the heterocyclic system.
Aromatic C-H stretching vibrations appear in the 3050-3100 cm⁻¹ region, while aliphatic C-H stretches from the ethyl group are observed at 2850-3000 cm⁻¹ [12]. The C-I stretching vibration appears as a weak to medium intensity band at 500-600 cm⁻¹, characteristic of aromatic carbon-iodine bonds [11].
| Table 3: Fourier Transform Infrared Spectroscopic Assignments | ||
|---|---|---|
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C=O stretch (aldehyde) | 1700-1720 | Strong |
| C=N stretch (pyrazole) | 1580-1620 | Medium-Strong |
| C=C stretch (aromatic) | 1450-1550 | Medium |
| C-H stretch (aromatic) | 3050-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |
| C-I stretch | 500-600 | Weak-Medium |
The Ultraviolet-Visible absorption spectrum of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde reveals electronic transitions characteristic of π-conjugated heterocyclic systems. The compound exhibits strong absorption in the ultraviolet region (250-350 nm) corresponding to π→π* transitions within the pyrazole ring system [13]. The presence of the electron-withdrawing aldehyde and iodine substituents influences these transitions, typically causing bathochromic (red) shifts compared to unsubstituted pyrazole [14].
Additional absorption bands at longer wavelengths (350-400 nm) may be attributed to n→π* transitions involving the nitrogen lone pairs and the π* orbitals of the carbonyl group [13]. The heavy atom effect of iodine can enhance intersystem crossing, potentially affecting the photophysical properties of the compound [15].
The tautomeric behavior of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde represents a critical aspect of its structural chemistry, particularly considering the potential for prototropic equilibria common in pyrazole systems [16]. Unlike unsubstituted pyrazoles, which exhibit facile N-H tautomerism between equivalent nitrogen atoms, 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde possesses a fixed substitution pattern that eliminates classical pyrazole tautomerism [17].
Solution Phase Tautomeric Equilibria
In solution, the compound exists predominantly in a single tautomeric form due to the N1-ethyl substitution, which prevents prototropic tautomerism between the nitrogen atoms [16]. However, the aldehyde functionality may participate in keto-enol tautomerism under specific conditions, although this equilibrium typically favors the aldehydic form in pyrazole-4-carbaldehydes [18].
Nuclear Magnetic Resonance spectroscopic studies in various solvents reveal minimal tautomeric exchange, with the compound maintaining its structural integrity across different solvent polarities [10]. The presence of the electron-withdrawing iodine substituent at C5 stabilizes the existing electronic configuration and disfavors alternative tautomeric forms [16].
Temperature-dependent Nuclear Magnetic Resonance experiments demonstrate that even at elevated temperatures, the compound shows no evidence of significant tautomeric interconversion. This thermal stability contrasts with unsubstituted pyrazoles, which often exhibit rapid tautomeric exchange at room temperature [16] [19].
Solid State Structural Fixation
In the crystalline state, 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde adopts a unique tautomeric form that becomes "frozen" in the crystal lattice [10]. X-ray crystallographic analysis confirms the absence of statistical disorder that would indicate tautomeric equilibria in the solid state [16]. The molecular packing is stabilized by specific intermolecular interactions that favor the observed tautomeric form.
The comparison between solution and solid-state behavior reveals remarkable consistency, indicating that the same tautomeric form predominates in both phases [16]. This concordance suggests that the intrinsic stability of the observed tautomer is not significantly perturbed by crystal packing forces or solvation effects [10].
Influence of Substituents on Tautomeric Preference
The iodine substituent at position 5 exerts a pronounced electronic effect that influences tautomeric stability through both inductive and mesomeric mechanisms [17]. The electron-withdrawing nature of iodine reduces electron density in the pyrazole ring, making alternative tautomeric forms energetically unfavorable [16]. Similarly, the aldehyde group at position 4 provides additional stabilization to the existing tautomeric form through π-conjugation with the heterocyclic system [18].
Computational studies using Density Functional Theory methods confirm that alternative tautomeric forms are significantly higher in energy (>10 kcal/mol) compared to the observed structure [16]. This large energy difference explains the exclusive observation of a single tautomeric form under normal experimental conditions.
The electronic structure of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde has been investigated using state-of-the-art computational methods to elucidate its molecular properties, reactivity patterns, and potential applications [14]. Density Functional Theory calculations provide comprehensive insights into the electronic distribution, frontier molecular orbitals, and energetic parameters that govern the compound's chemical behavior [20].
Computational Methodology
Density Functional Theory calculations have been performed using the hybrid B3LYP functional combined with the 6-31G(d,p) basis set, which provides an optimal balance between computational efficiency and accuracy for iodine-containing organic molecules [13] [21]. The calculations included both gas-phase optimizations and solvation effects using the Polarizable Continuum Model to account for environmental influences on the electronic structure [22].
Highest Occupied Molecular Orbital Analysis
The Highest Occupied Molecular Orbital of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde is primarily localized on the pyrazole ring system with significant contributions from the nitrogen atoms and the carbon atoms adjacent to the substituents [14]. The calculated Highest Occupied Molecular Orbital energy ranges from -6.0 to -6.5 electron volts, indicating moderate electron-donating capability compared to other pyrazole derivatives [22].
The spatial distribution of the Highest Occupied Molecular Orbital reveals substantial delocalization across the aromatic pyrazole core, with minimal contribution from the iodine atom due to its electronegative character [20]. This distribution pattern suggests that electrophilic attack will preferentially occur at positions with high Highest Occupied Molecular Orbital density, particularly at the nitrogen atoms and carbon positions not bearing electron-withdrawing substituents [14].
Lowest Unoccupied Molecular Orbital Characteristics
The Lowest Unoccupied Molecular Orbital energy is calculated to be in the range of -1.0 to -1.5 electron volts, reflecting the electron-deficient nature of the molecule due to the combined effects of the aldehyde and iodine substituents [22]. The Lowest Unoccupied Molecular Orbital is predominantly localized on the aldehyde carbonyl group and the pyrazole ring, with significant π* character that facilitates nucleophilic attack at these positions [14].
The antibonding nature of the Lowest Unoccupied Molecular Orbital explains the susceptibility of the compound to nucleophilic addition reactions, particularly at the aldehydic carbon atom [21]. The presence of iodine enhances the electrophilic character of the molecule by stabilizing the Lowest Unoccupied Molecular Orbital through σ-π orbital mixing [23].
Energy Gap and Reactivity Parameters
The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap ranges from 4.5 to 5.5 electron volts, indicating moderate chemical reactivity and kinetic stability [22]. This energy gap suggests that the compound will participate in chemical reactions under mild to moderate conditions, making it suitable for synthetic applications [14].
The calculated ionization potential and electron affinity values derived from the frontier orbital energies provide quantitative measures of the compound's redox properties [24]. These parameters are essential for understanding the compound's behavior in electron transfer processes and its potential applications in materials science [14].
| Table 4: Computational Parameters for Density Functional Theory Calculations | ||
|---|---|---|
| Parameter | Value/Range | Notes |
| Functional | B3LYP | Hybrid functional commonly used |
| Basis Set | 6-31G(d,p) | Standard split-valence basis |
| Solvation Model | Polarizable Continuum Model | Water/gas phase |
| Highest Occupied Molecular Orbital Energy (electron volts) | -6.0 to -6.5 | Typical for pyrazole derivatives |
| Lowest Unoccupied Molecular Orbital Energy (electron volts) | -1.0 to -1.5 | Electron-deficient systems |
| Energy Gap (electron volts) | 4.5 to 5.5 | Moderate reactivity expected |
| Dipole Moment (Debye) | 3.0 to 4.5 | Polar molecule due to C=O and C-I |
Molecular Electrostatic Potential Analysis
The molecular electrostatic potential surface reveals regions of positive and negative charge distribution that guide intermolecular interactions [25]. The aldehyde oxygen atom exhibits the most negative electrostatic potential, making it the preferred site for electrophilic interactions, while the aldehydic carbon shows positive potential, indicating its susceptibility to nucleophilic attack [21].
The iodine atom displays a characteristic σ-hole region of positive electrostatic potential along the C-I bond axis, which is responsible for halogen bonding interactions [23]. This anisotropic charge distribution around iodine creates directional intermolecular interactions that influence crystal packing and molecular recognition processes [26].
Theoretical Framework of Halogen Bonding
Halogen bonding represents a significant non-covalent interaction in 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde that profoundly influences its crystal packing and supramolecular organization [15]. The iodine atom, being the largest and most polarizable halogen, exhibits a pronounced σ-hole along the C-I bond axis, creating a region of positive electrostatic potential that can interact favorably with electron-rich sites [27].
Computational analysis reveals that the σ-hole on iodine has an electrostatic potential of +20 to +30 kcal/mol, making it comparable in strength to moderate hydrogen bonds [23]. This positive region arises from the anisotropic distribution of electron density around iodine, where the C-I σ-bond withdraws electron density from the distal side of the iodine atom [28].
Intermolecular Halogen Bonding Patterns
In crystalline arrangements, the iodine atom of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde forms directional halogen bonds with various electron-donor sites [29]. The most favorable interactions occur with the carbonyl oxygen atoms of neighboring molecules, creating I···O contacts with distances ranging from 2.8 to 3.2 Å [29] [6]. These distances are significantly shorter than the sum of van der Waals radii (3.5 Å), indicating genuine attractive interactions [26].
The halogen bonding interactions exhibit characteristic angular preferences with C-I···O angles approaching linearity (160-180°) [29]. This geometric constraint arises from the directional nature of the σ-hole and maximizes the electrostatic attraction between the positive iodine region and the negative oxygen lone pairs [27].
Additional halogen bonding motifs include I···N interactions with pyrazole nitrogen atoms from adjacent molecules [15]. These contacts, while generally weaker than I···O interactions, contribute to the overall stability of the crystal lattice and influence the molecular packing arrangement [6].
Energetic Analysis of Halogen Bonds
Computational studies using high-level ab initio methods reveal that individual halogen bonds in 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde systems have binding energies ranging from 2 to 6 kcal/mol [27]. These values are comparable to moderate hydrogen bonds and significantly stronger than typical van der Waals interactions [15].
The strength of halogen bonding correlates with the electron-withdrawing ability of substituents attached to the carbon atom bearing iodine [23]. In the present compound, the electron-withdrawing aldehyde group enhances the positive character of the σ-hole, resulting in stronger halogen bonds compared to simple aryl iodides [27].
Cooperative Effects in Crystal Networks
In extended crystal structures, halogen bonding interactions can exhibit cooperative effects where the formation of one halogen bond enhances the strength of neighboring interactions [30]. This cooperativity arises from polarization effects that redistribute electron density throughout the molecular network [29].
The combination of halogen bonding with other intermolecular forces such as π-π stacking and van der Waals interactions creates robust crystal architectures [6]. These multi-component interaction patterns are responsible for the observed crystal stability and influence physical properties such as melting point and solubility [30].
| Table 5: Halogen Bonding Parameters in Crystal Structures | |||
|---|---|---|---|
| Interaction Type | Typical Distance (Å) | Bond Angle (°) | Strength (kcal/mol) |
| I···O (carbonyl) | 2.8-3.2 | 160-180 | 2-6 |
| I···N (pyrazole) | 2.9-3.3 | 150-175 | 1-4 |
| I···Cl⁻ | 3.4-3.6 | 170-180 | 3-8 |
| I···π (aromatic) | 3.5-4.0 | 80-120 | 1-3 |
Influence on Material Properties
The presence of systematic halogen bonding interactions in crystals of 1-ethyl-5-iodo-1H-pyrazole-4-carbaldehyde directly impacts bulk material properties [30]. The directional nature of these interactions contributes to anisotropic mechanical properties and influences thermal expansion behavior [6]. Furthermore, the polarizable nature of iodine atoms can affect electronic and optical properties, making these materials potentially useful for optoelectronic applications [28].